2-Chloro-1-(4-(1,1-difluoroethyl)piperidin-1-yl)butan-1-one
Overview
Description
2-Chloro-1-(4-(1,1-difluoroethyl)piperidin-1-yl)butan-1-one is a useful research compound. Its molecular formula is C11H18ClF2NO and its molecular weight is 253.71 g/mol. The purity is usually 95%.
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Biological Activity
2-Chloro-1-(4-(1,1-difluoroethyl)piperidin-1-yl)butan-1-one, with the CAS number 2092280-80-1, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound features a piperidine ring and a difluoroethyl substituent, which are significant in modulating its pharmacological properties.
Molecular Characteristics
The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific biological targets, potentially affecting various signaling pathways. The presence of the piperidine moiety suggests that it may act as a ligand for neurotransmitter receptors or other enzyme systems, influencing physiological responses.
Biological Activity
Research indicates that compounds containing fluorinated groups, such as this compound, often exhibit enhanced metabolic stability and altered pharmacokinetics. The incorporation of fluorine can affect lipophilicity and permeability across biological membranes, which are critical factors in drug design .
Case Studies and Research Findings
Several studies have explored the biological implications of fluorinated compounds similar to this compound:
- Antidepressant Activity : Research has shown that piperidine derivatives can exhibit antidepressant-like effects in animal models. The structural modifications in these compounds can significantly influence their efficacy .
- Anticancer Properties : Some studies suggest that fluorinated piperidine derivatives possess cytotoxic properties against various cancer cell lines. The mechanism may involve the inhibition of specific metabolic pathways crucial for cancer cell survival .
- Neuropharmacological Effects : The interaction of similar compounds with neurotransmitter systems has been documented, indicating potential applications in treating neurological disorders .
Comparative Analysis
To provide a clearer understanding of the biological activity of this compound, a comparison with other related compounds is useful:
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
2-Chloro-1-(3-(1,1-difluoroethyl)piperidin-1-yl)propan-1-one | C10H16ClF2NO | Potential antidepressant and anticancer activity |
2-Chloro-1-(3-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one | C9H14ClF2NO | Neuropharmacological effects observed |
Properties
IUPAC Name |
2-chloro-1-[4-(1,1-difluoroethyl)piperidin-1-yl]butan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClF2NO/c1-3-9(12)10(16)15-6-4-8(5-7-15)11(2,13)14/h8-9H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDARSGZTDKNDRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(CC1)C(C)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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